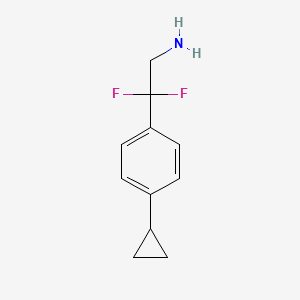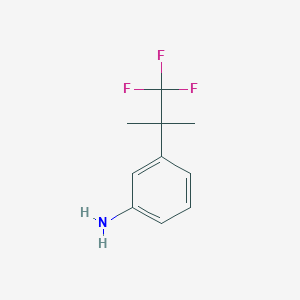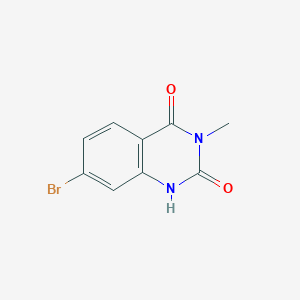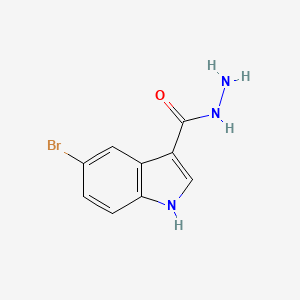![molecular formula C12H13ClO2S B13562624 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13562624.png)
3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core provides rigidity and a distinct spatial arrangement, which can be beneficial in drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives often involves large-scale synthesis techniques. For example, the synthesis of the bicyclo[1.1.1]pentane core can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane . This method is scalable and can be used to produce significant quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride can undergo various chemical reactions, including substitution, oxidation, and reduction. The sulfonyl chloride group is particularly reactive and can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride is largely dependent on its reactivity and the functional groups present. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity can be harnessed in various applications, such as the formation of sulfonamides and sulfonate esters .
Vergleich Mit ähnlichen Verbindungen
3-tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride: This compound has a similar structure but with a tert-butyl group instead of a benzyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another derivative of bicyclo[1.1.1]pentane, used in different applications.
Uniqueness: 3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The benzyl group can also impact the compound’s solubility and other physicochemical properties, making it distinct from other bicyclo[1.1.1]pentane derivatives .
Eigenschaften
Molekularformel |
C12H13ClO2S |
|---|---|
Molekulargewicht |
256.75 g/mol |
IUPAC-Name |
3-benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S/c13-16(14,15)12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
UZBYHHGJEGYOQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)S(=O)(=O)Cl)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13562568.png)


![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)

![(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine](/img/structure/B13562615.png)


![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B13562634.png)
